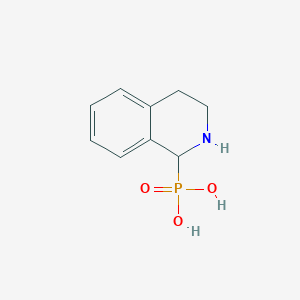
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is a compound that belongs to the class of phosphonic acids. It is structurally characterized by the presence of a tetrahydroisoquinoline ring system attached to a phosphonic acid group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid can be achieved through various methods. One practical and efficient synthesis involves the incorporation of the phosphonate group into N-acyliminium ion intermediates, which are obtained from the activation of isoquinoline heterocycles or from the appropriate δ-lactam with benzyl chloroformate . The hydrolysis of the phosphonate moiety with simultaneous cleavage of the carbamate affords the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the tetrahydroisoquinoline ring.
Substitution: The compound can undergo substitution reactions, particularly at the phosphonic acid group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or alcohols under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid has several scientific research applications, including:
作用機序
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid: This compound is similar in structure but differs in the position of the phosphonic acid group.
1,2,3,4-Tetrahydroquinoline-2-carboxylic acid: Another related compound with a carboxylic acid group instead of a phosphonic acid group.
Uniqueness
1,2,3,4-Tetrahydroisoquinolin-1-ylphosphonic acid is unique due to its specific structural features and the presence of the phosphonic acid group at the 1-position of the tetrahydroisoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
64760-73-2 |
|---|---|
分子式 |
C9H12NO3P |
分子量 |
213.17 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroisoquinolin-1-ylphosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c11-14(12,13)9-8-4-2-1-3-7(8)5-6-10-9/h1-4,9-10H,5-6H2,(H2,11,12,13) |
InChIキー |
ATFPYFJVFQYJPT-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=CC=CC=C21)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


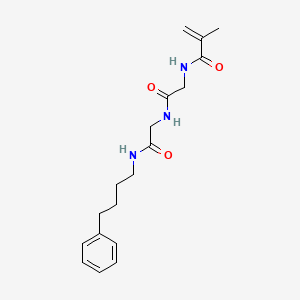
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
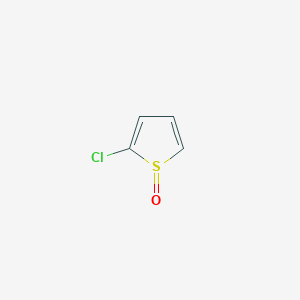
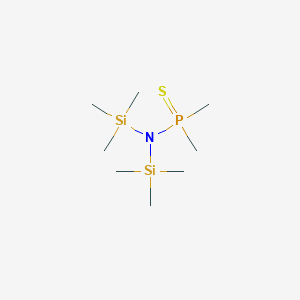
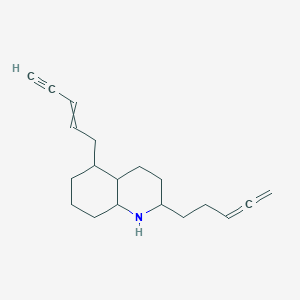
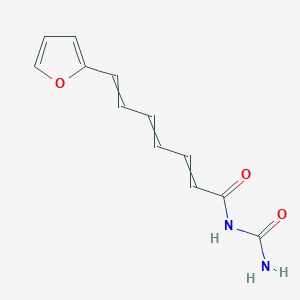
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
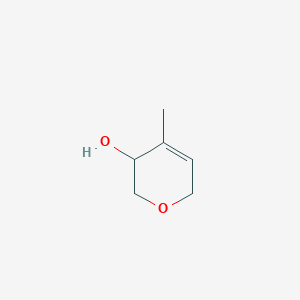
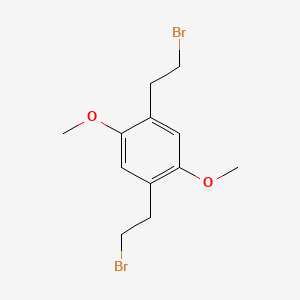
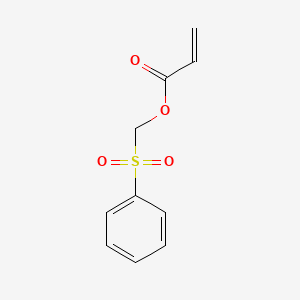
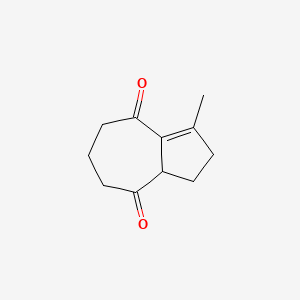
![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
![Trimethylsilyl 2-{[(trimethylsilyl)oxy]sulfonyl}hexanoate](/img/structure/B14507598.png)
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
